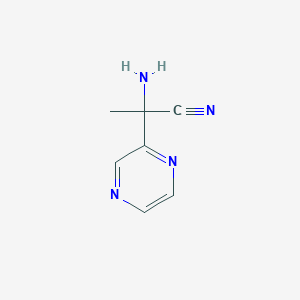

2-氨基-2-(吡嗪-2-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

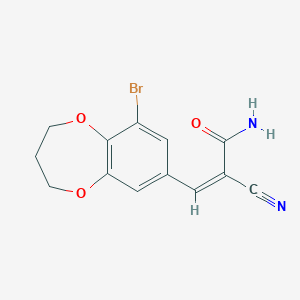

2-Amino-2-(pyrazin-2-yl)propanenitrile is a compound that falls within the broader class of heterocyclic aminonitriles, which are of significant interest in the field of organic chemistry due to their potential applications in pharmacology and their versatile chemical reactivity. The compound's structure features a pyrazinyl group attached to a nitrile-functionalized amino propane, which allows for a variety of chemical transformations and the synthesis of complex heterocyclic systems .

Synthesis Analysis

The synthesis of related heterocyclic aminonitriles often involves the reaction of hydrazine derivatives with various electrophiles. For instance, 1-[6-(p-tolyl)pyridazin-3-yl]pyrazole-o-aminonitriles were synthesized using ketene S,S-acetals, S,N-acetals, or tetracyanoethylene as electrophiles . Another method for synthesizing aminonitrile derivatives includes a four-component reaction in water, which is a catalyst-free process that combines hydrazine hydrate, ethyl acetoacetate, hydroxybenzaldehydes, and malononitrile . Additionally, the hydrohalides of 2-sec-aminoalkanenitriles can be transformed into dihalo-pyrazinones using oxalyl halides, which further underscores the versatility of aminonitriles in synthesis .

Molecular Structure Analysis

The molecular structure of aminonitriles is characterized by the presence of an amino group attached to a carbon bearing a nitrile group. This structural motif is pivotal for the reactivity of these compounds, as the amino group can act as a nucleophile while the nitrile group can undergo various transformations. Computational studies and spectroscopic methods such as UV, IR, NMR, and mass spectrometry are commonly employed to elucidate the structure of aminonitriles and their derivatives .

Chemical Reactions Analysis

Aminonitriles are known for their ability to undergo a wide range of chemical reactions. They can serve as precursors for the preparation of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which are expected to exhibit significant chemical and pharmacological activities . The reactivity of the nitrile group allows for cyclization reactions to form various heterocyclic systems, and the amino group can participate in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical properties of 2-amino-4H-pyrans, a related class of compounds, include high melting points and solubility in polar organic solvents such as aromatic hydrocarbons, alcohols, acetone, acetonitrile, chloroform, DMF, and DMSO, while being nearly insoluble in hexane and water . These properties are indicative of the polar nature of the aminonitrile functional group. The chemical properties of aminonitriles are largely defined by their reactivity towards nucleophilic addition and cyclization reactions, which are central to the synthesis of various heterocyclic compounds .

科学研究应用

杂环化合物合成

多取代联吡唑和吡唑基嘧啶合成: 衍生物3-(吡唑-3-基)-3-氧代-丙腈与氮亲核试剂反应,导致形成联吡唑、吡唑基恶唑和吡唑基嘧啶衍生物。这些反应证明了该化合物在构建复杂的分子结构中的用途,这对于开发新材料和药物至关重要 (K. Dawood, A. Farag, E. Ragab, 2004).

氨基吡唑衍生物的创建: 另一个应用涉及将3-氧代-3-(吡咯-2-基)-丙腈与芳香重氮盐偶联以生成2-芳基腙,进一步反应生成4-氨基吡唑衍生物。这条途径对于生成具有潜在生物活性的化合物至关重要,说明了2-氨基-2-(吡嗪-2-基)丙腈在药物化学中的重要性 (H. M. Hassaneen, 2007).

绿色化学与催化

- 单螺-2-氨基-4H-吡喃衍生物的催化合成: 该化合物的衍生物已被用于单螺-2-氨基-4H-吡喃衍生物的合成,该衍生物由丙烷-1-磺酸改性的磁性羟基磷灰石纳米颗粒催化。该方法以其环境效益而著称,例如使用水作为溶剂和催化剂的可回收性,标志着绿色化学实践的进步 (L. Jalili‐baleh 等人,2013).

缓蚀

- N80钢缓蚀: 从2-氨基-2-(吡嗪-2-基)丙腈衍生的吡唑啉衍生物已被研究其在盐酸中抑制N80钢腐蚀的有效性。这些研究揭示了该化合物在开发新型缓蚀剂中的潜力,这是材料科学中的一个关键领域 (K. R. Ansari 等人,2016).

属性

IUPAC Name |

2-amino-2-pyrazin-2-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-7(9,5-8)6-4-10-2-3-11-6/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJUJUUTDHDYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)

![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)

![1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride](/img/structure/B2523990.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)

![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)